3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone
Overview
Description
3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol. It belongs to the class of benzophenone derivatives and is known for its unique structural features, which include a thiomorpholine ring attached to a benzophenone core. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet the stringent requirements of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the benzophenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Substituted thiomorpholine derivatives
Scientific Research Applications
3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: It is investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: The compound is used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the formation of excited states that can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can induce oxidative damage to cellular components, making the compound effective as a photoinitiator and photosensitizer. The molecular targets include cellular membranes, proteins, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the thiomorpholine ring, commonly used as a UV blocker in sunscreens.
4-Methylbenzophenone: Similar to benzophenone but with a methyl group, used in photoinitiators.
Thiomorpholine: A sulfur-containing heterocycle, used in various chemical syntheses.
Uniqueness
3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both the benzophenone core and the thiomorpholine ring, which confer distinct photochemical and biological properties. This combination makes it a versatile compound for applications in photoinitiation, photodynamic therapy, and antimicrobial research.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYUYOBXZIRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643375 | |
Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-25-2 | |
Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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